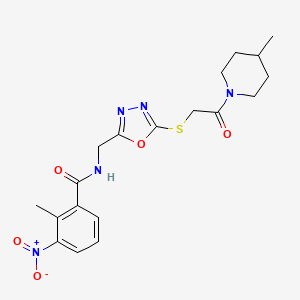

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

Description

This compound is a structurally complex organic molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 4-methylpiperidin-1-yl group and a nitrobenzamide moiety. The oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which enhances binding interactions with biological targets such as enzymes or receptors . The 4-methylpiperidin-1-yl group contributes to lipophilicity and may influence pharmacokinetic properties, while the 3-nitrobenzamide moiety introduces electron-withdrawing effects that can modulate reactivity and target affinity . Synthetically, such compounds are typically derived via cyclization of thiosemicarbazides or condensation reactions involving hydrazide intermediates .

Properties

IUPAC Name |

2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMDJDXPTEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the piperidine moiety: This step involves the alkylation of the oxadiazole intermediate with a piperidine derivative, often using a suitable base such as sodium hydride.

Attachment of the nitrobenzamide group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Reduction of the nitro group: This yields the corresponding amine derivative.

Substitution reactions: These can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and nitro groups exhibit significant anticancer properties. For instance, research has shown that derivatives similar to 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of proliferation.

Case Study:

A study published in Molecules highlighted the synthesis of oxadiazole derivatives that demonstrated potent cytotoxic effects against human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly enhanced anticancer efficacy, suggesting that similar modifications on our compound may yield beneficial results .

Antimicrobial Properties

The thioether moiety in the compound is associated with antimicrobial activity. Research indicates that thioether-containing compounds can exhibit broad-spectrum antibacterial effects. This suggests potential applications in developing new antimicrobial agents.

Case Study:

In a recent publication focusing on novel thioether derivatives, compounds demonstrated effective inhibition against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasizes the need for further exploration of thioether-containing compounds for their antimicrobial potential .

Neuroprotective Effects

The piperidine component is known for its neuroprotective properties. Compounds with piperidine rings have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

Research has shown that piperidine derivatives can significantly reduce neuronal cell death in models of neurodegenerative diseases. The incorporation of additional functional groups may enhance these protective effects, making 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide a candidate for further investigation .

Mechanism of Action

The mechanism of action of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and nitrobenzamide moiety may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights :

Core Heterocycle : The 1,3,4-oxadiazole ring in the target compound provides distinct electronic properties compared to thiadiazole analogs (e.g., ). Oxadiazoles are more electron-deficient, enhancing interactions with nucleophilic residues in enzymes .

Substituent Effects: The 4-methylpiperidin-1-yl group enhances lipophilicity and may improve blood-brain barrier penetration compared to cyclopentylamino () or benzyl groups () .

Biological Implications :

- Thiadiazole derivatives (e.g., ) often exhibit broader antimicrobial activity, while oxadiazoles (e.g., target compound) are prioritized for enzyme inhibition due to their mimicry of peptide bonds .

- The nitro group in the target compound may confer selectivity toward nitroreductase-expressing targets, a feature absent in chlorine- or methoxy-substituted analogs () .

Table 2: Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~465 g/mol | ~480 g/mol | ~450 g/mol |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Hydrogen Bond Acceptors | 8 | 7 | 7 |

| Solubility (mg/mL) | <0.1 (theoretical) | <0.1 | 0.2 |

Notes:

Biological Activity

The compound 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 378.43 g/mol

- SMILES Notation : CC(=O)N(C(=O)C1=NN=C(SC(C)C)C(=N1)C(=O)N(C)C)

This compound contains a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

-

Antimicrobial Activity :

- The 1,3,4-oxadiazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds with this scaffold exhibit significant activity against various bacterial strains.

- In vitro tests have shown that the compound demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potency comparable to standard antibiotics like gentamicin .

-

Anticancer Potential :

- Research has indicated that derivatives of oxadiazole possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

- A study highlighted that similar compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar effects.

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Modulation of Signaling Pathways : It is believed that the compound can affect various signaling pathways such as NF-kB and MAPK, leading to altered cellular responses in inflammation and cancer .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the 1,3,4-oxadiazole ring system in this compound?

- Methodological Answer : The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides under oxidative conditions. For example, ammonium persulfate (APS) in acidic media can promote cyclization, as demonstrated in analogous oxadiazole syntheses . Reaction progress should be monitored via TLC, and purification via recrystallization from methanol is recommended to isolate high-purity products .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the 4-methylpiperidinyl group (δ ~2.3 ppm for N-CH) and the nitrobenzamide aromatic protons (δ ~8.0–8.5 ppm) .

- IR : Verify the carbonyl stretch of the amide (~1650 cm) and nitro group (~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Cellular reporter assays for transrepression/transactivation (e.g., NF-κB or AP-1 inhibition) are recommended, as these are used for structurally related glucocorticoid receptor modulators . Dose-response curves (0.1–10 µM) in human whole blood can assess cytokine suppression (e.g., IL-6 or TNF-α) to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How does the 2-(4-methylpiperidin-1-yl)-2-oxoethyl thioether moiety influence pharmacokinetic properties?

- Methodological Answer : The piperidine ring enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier permeability, while the thioether linker may reduce metabolic instability compared to ether analogs. Perform PAMPA-BBB assays to quantify permeability and microsomal stability tests (e.g., rat liver microsomes) to assess oxidative degradation .

Q. What strategies can resolve contradictions in SAR data for analogs with varying nitrobenzamide substitutions?

- Methodological Answer :

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic effects (e.g., nitro vs. methoxy) with activity .

- Crystallography : Resolve X-ray structures of ligand-receptor complexes (e.g., GR ligand-binding domain) to identify key hydrogen bonds (e.g., nitro group interactions with Arg611) .

Q. How to design experiments to identify the enzyme target of this compound?

- Methodological Answer :

- Pull-down assays : Use a biotinylated analog immobilized on streptavidin beads to capture binding proteins from cell lysates .

- Kinase/Protease Profiling : Screen against panels of 100+ enzymes (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .

Q. What advanced analytical methods are required to characterize degradation products under stressed conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.